N'-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide
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Overview
Description
N’-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide is a complex organic compound with a unique structure that combines a steroid backbone with a sulfonohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide typically involves multiple steps:
Starting Material: The synthesis begins with androstan-3β-ol, a steroid derivative.
Formation of the Hydrazone: The hydroxyl group at the 3-position of the steroid is protected, and the ketone at the 17-position is reacted with 4-methylbenzenesulfonylhydrazide under acidic conditions to form the hydrazone.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 3-position can be oxidized to a ketone using reagents such as PCC (Pyridinium chlorochromate).
Reduction: The hydrazone group can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Substitution: The sulfonohydrazide group can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products
Oxidation: 3-Ketoandrostan-17-ylidene-4-methylbenzene-1-sulfonohydrazide
Reduction: 3-Hydroxyandrostan-17-ylamine
Substitution: Various substituted sulfonohydrazides
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, N’-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide is studied for its potential as a steroid analog. It can be used to investigate the effects of steroid modifications on biological activity.
Medicine
Medically, this compound is explored for its potential therapeutic properties. Its steroid backbone suggests it could interact with steroid receptors, making it a candidate for drug development in areas such as hormone therapy and anti-inflammatory treatments.
Industry
In industry, this compound can be used in the development of new materials and as a catalyst in various chemical reactions due to its unique functional groups.
Mechanism of Action
The mechanism of action of N’-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide involves its interaction with molecular targets such as steroid receptors. The compound’s structure allows it to bind to these receptors, potentially modulating their activity. This interaction can influence various biological pathways, leading to effects such as anti-inflammatory responses or hormonal regulation.
Comparison with Similar Compounds
Similar Compounds
Androstan-3β-ol: A precursor in the synthesis of the compound.
4-Methylbenzenesulfonylhydrazide: A reagent used in the synthesis.
Hydrocortisone: A steroid with similar structural features.
Uniqueness
N’-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide is unique due to its combination of a steroid backbone with a sulfonohydrazide group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
N-[(E)-[(3S,10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ylidene]amino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O3S/c1-17-4-7-20(8-5-17)32(30,31)28-27-24-11-10-22-21-9-6-18-16-19(29)12-14-25(18,2)23(21)13-15-26(22,24)3/h4-5,7-8,18-19,21-23,28-29H,6,9-16H2,1-3H3/b27-24+/t18?,19-,21?,22?,23?,25-,26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAZTFMKMHWEKU-TVNFLXEGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CCC3[C@@]2(CCC4C3CCC5[C@@]4(CC[C@@H](C5)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717927 |
Source
|
Record name | N'-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84955-29-3 |
Source
|
Record name | N'-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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